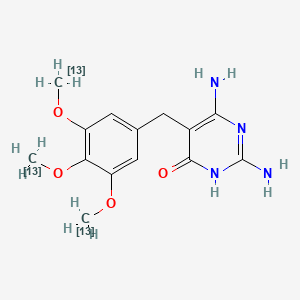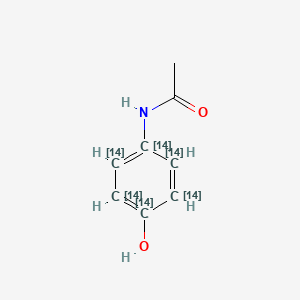
Dimethylaminodiphenylmethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylaminodiphenylmethylsilane is an organosilicon compound with the molecular formula C15H19NSi. It is known for its unique chemical properties and versatility in various applications. This compound is often used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethylaminodiphenylmethylsilane can be synthesized through several methods. One common approach involves the reaction of dimethylaminomethylchlorosilane with diphenylmagnesium. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The final product is typically purified through distillation or recrystallization techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Dimethylaminodiphenylmethylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides, and other nucleophiles
Major Products Formed:
Oxidation: Silanols, siloxanes.
Reduction: Various substituted silanes.
Substitution: Compounds with different functional groups replacing the dimethylamino group
Scientific Research Applications
Dimethylaminodiphenylmethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for reactive hydrogens in alcohols, amines, thiols, and carboxylic acids.
Biology: Utilized in the modification of biomolecules and the development of biocompatible materials.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Applied in the production of specialty chemicals, coatings, and adhesives
Mechanism of Action
The mechanism of action of dimethylaminodiphenylmethylsilane involves its ability to form stable bonds with reactive hydrogens in various functional groups. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The compound can be introduced in high yield and removed under selective conditions, making it an effective protecting group. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates .
Comparison with Similar Compounds
- Phenyldimethylsilane
- Diphenylmethylsilane
- Dimethoxymethylsilane
- Bis(dimethylamino)diphenylsilane
Comparison: Dimethylaminodiphenylmethylsilane is unique due to its dimethylamino group, which provides distinct reactivity and stability compared to other similar compounds. For example, phenyldimethylsilane lacks the dimethylamino group, making it less versatile in certain chemical reactions. Similarly, bis(dimethylamino)diphenylsilane has two dimethylamino groups, which can lead to different reactivity patterns and applications .
Properties
Molecular Formula |
C15H17NSi |
|---|---|
Molecular Weight |
239.39 g/mol |
InChI |
InChI=1S/C15H17NSi/c1-16(2)17-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |
InChI Key |
UNABZXTYLUMNPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)[Si]C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4Z)-3-nitro-1H-benzo[b][1,4]diazepine](/img/structure/B13834379.png)
![tert-butyl N-[(E,2S,3R)-3-benzoyl-1,3-dihydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B13834380.png)
![Hexahydro-5H-oxireno[2,3-c]benzofuran](/img/structure/B13834383.png)
![(1S,3R,5R)-7-oxo-6-azatricyclo[4.3.0.01,3]nonane-5-carboxylic acid](/img/structure/B13834387.png)

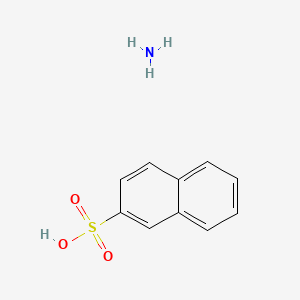


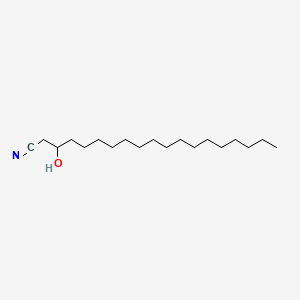
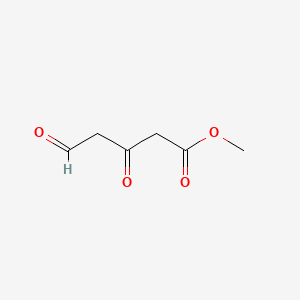
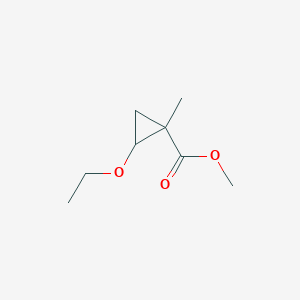
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[(E)-2-methylbut-2-enoyl]amino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13834424.png)
